8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide 8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946230-99-5
VCID: VC5432287
InChI: InChI=1S/C22H23N5O4/c1-3-31-17-9-7-16(8-10-17)26-11-12-27-21(29)19(24-25-22(26)27)20(28)23-14-15-5-4-6-18(13-15)30-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,23,28)
SMILES: CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC(=CC=C4)OC
Molecular Formula: C22H23N5O4
Molecular Weight: 421.457

8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

CAS No.: 946230-99-5

Cat. No.: VC5432287

Molecular Formula: C22H23N5O4

Molecular Weight: 421.457

* For research use only. Not for human or veterinary use.

8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide - 946230-99-5

Specification

CAS No. 946230-99-5
Molecular Formula C22H23N5O4
Molecular Weight 421.457
IUPAC Name 8-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Standard InChI InChI=1S/C22H23N5O4/c1-3-31-17-9-7-16(8-10-17)26-11-12-27-21(29)19(24-25-22(26)27)20(28)23-14-15-5-4-6-18(13-15)30-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,23,28)
Standard InChI Key QRDNYANNJGOZDJ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC(=CC=C4)OC

Introduction

8-(4-Ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,] triazine-3-carboxamide is a synthetic organic compound belonging to the imidazo[2,1-c] triazine class. It has garnered attention in medicinal chemistry for its structural complexity and potential biological activities. Below is a comprehensive analysis of its properties, synthesis, and research applications.

Synthesis and Chemical Reactivity

The synthesis involves multi-step organic reactions, including:

  • Core Formation: Cyclization reactions to construct the imidazo[2,1-c]triazine backbone.

  • Functionalization: Introduction of ethoxyphenyl and 3-methoxybenzyl groups via nucleophilic substitution or coupling reactions.

Advanced techniques like microwave-assisted synthesis or continuous flow chemistry are employed to enhance yield and efficiency. The compound’s reactivity is modulated by its electron-rich aromatic substituents, enabling participation in further derivatization for structure-activity relationship (SAR) studies.

Biological Activities and Mechanisms

Imidazo[2,1-c]triazine derivatives exhibit broad biological activities, including:

Antibacterial and Anti-inflammatory Properties

  • Structural analogs show moderate activity against Gram-positive bacteria and COX-2 inhibition.

Research Applications

ApplicationDescriptionSource
Medicinal ChemistrySAR studies to optimize bioavailability and target affinity
PharmacologyTool compound for studying enzyme/receptor interactions
Drug DevelopmentPrecursor for novel therapeutic agents

Comparative Analysis with Structural Analogs

Feature3-Methoxybenzyl Derivative (This Compound)4-Methoxybenzyl Analog
Molecular Weight421.457 g/mol421.457 g/mol
Substituent PositionMeta (3-OCH₃)Para (4-OCH₃)
Biological ActivityEnhanced solubilityHigher metabolic stability

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